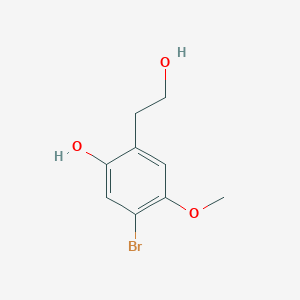

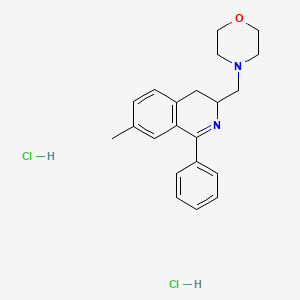

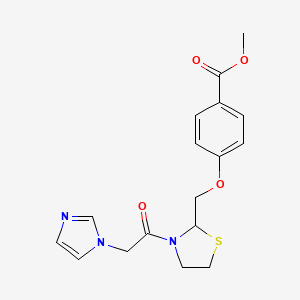

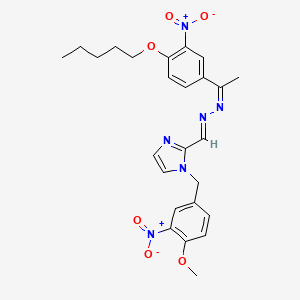

3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-4-oxo-N-thiazolyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3(4H)-キナゾリンアセトアミド, 2-((2-クロロフェノキシ)メチル)-4-オキソ-N-チアゾリル- は、キナゾリン系に属する複雑な有機化合物です。 キナゾリンは、抗腫瘍、抗炎症、抗菌作用など、多様な生物活性で知られています

製法

合成経路と反応条件

3(4H)-キナゾリンアセトアミド, 2-((2-クロロフェノキシ)メチル)-4-オキソ-N-チアゾリル- の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、2-クロロフェノールとクロロ酢酸を反応させて、2-(2-クロロフェノキシ)酢酸を生成することです。 この中間体は、その後、チオニルクロリドと反応させて対応するアシルクロリドを生成し、これをさらに2-アミノチアゾールと反応させて最終生成物を得ます .

工業的製法

この化合物の工業生産は、同様の合成経路を用いる場合がありますが、大規模生産向けに最適化されます。これには、高収率と高純度を確保するために、連続フロー反応器や自動システムを使用することが含まれます。 反応条件は、温度、圧力、触媒の使用など、反応速度と選択性を高めるために慎重に制御されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-4-oxo-N-thiazolyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acyl chloride, which is further reacted with 2-aminothiazole to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

化学反応の分析

反応の種類

3(4H)-キナゾリンアセトアミド, 2-((2-クロロフェノキシ)メチル)-4-オキソ-N-チアゾリル- は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 水性媒体中の水酸化ナトリウム.

生成される主な生成物

酸化: 追加の酸素官能基を持つキナゾリン誘導体の生成。

還元: 還元されたキナゾリン誘導体の生成。

科学研究での応用

3(4H)-キナゾリンアセトアミド, 2-((2-クロロフェノキシ)メチル)-4-オキソ-N-チアゾリル- は、いくつかの科学研究で応用されています。

化学: より複雑な有機分子の合成のためのビルディングブロックとして使用。

生物学: 酵素阻害剤としての可能性について研究されている。

医学: 抗腫瘍および抗菌活性を持つ可能性について調査されている。

科学的研究の応用

3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-4-oxo-N-thiazolyl- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential antitumor and antibacterial activities.

Industry: Used in the development of new materials and chemical processes

作用機序

3(4H)-キナゾリンアセトアミド, 2-((2-クロロフェノキシ)メチル)-4-オキソ-N-チアゾリル- の作用機序は、特定の分子標的との相互作用を伴います。これは、活性部位に結合することにより、特定の酵素を阻害すると考えられており、それにより酵素の活性を阻害します。 この阻害は、重要な生物学的経路の混乱につながる可能性があり、薬物開発のための候補となっています .

類似の化合物との比較

類似の化合物

- 2-(2-クロロフェノキシ)酢酸

- 3-(2-クロロフェノキシ)-7-ヒドロキシ-4H-クロメン-4-オン

- 2-(2-クロロフェノキシ)-N-[2-(4-メチル-1-ピペラジニル)フェニル]アセトアミド

独自性

3(4H)-キナゾリンアセトアミド, 2-((2-クロロフェノキシ)メチル)-4-オキソ-N-チアゾリル- は、キナゾリンとチアゾールの部分のユニークな組み合わせにより際立っており、これは異なる生物活性を付与します。 さまざまな化学反応を起こす能力も、合成化学と医薬品化学において汎用性の高い化合物となっています .

類似化合物との比較

Similar Compounds

- 2-(2-chlorophenoxy)acetic acid

- 3-(2-chlorophenoxy)-7-hydroxy-4H-chromen-4-one

- 2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide

Uniqueness

3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-4-oxo-N-thiazolyl- stands out due to its unique combination of the quinazoline and thiazole moieties, which confer distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .

特性

CAS番号 |

85099-81-6 |

|---|---|

分子式 |

C20H15ClN4O3S |

分子量 |

426.9 g/mol |

IUPAC名 |

2-[2-[(2-chlorophenoxy)methyl]-4-oxoquinazolin-3-yl]-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C20H15ClN4O3S/c21-14-6-2-4-8-16(14)28-12-17-23-15-7-3-1-5-13(15)19(27)25(17)11-18(26)24-20-22-9-10-29-20/h1-10H,11-12H2,(H,22,24,26) |

InChIキー |

POMZGERJFZUTLP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)COC3=CC=CC=C3Cl)CC(=O)NC4=NC=CS4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。